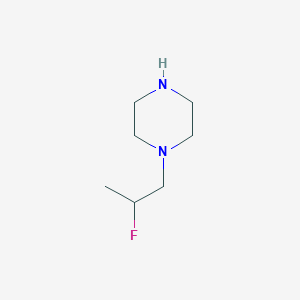
1-(2-Fluoropropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoropropyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Fluoropropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-fluoropropyl bromide under basic conditions. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoropropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Fluoropropyl)piperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoropropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)piperazine: Similar in structure but with a phenyl group instead of a propyl group.
1-(3-Fluoropropyl)piperazine: Similar but with the fluorine atom positioned differently on the propyl group.
1-(2-Chloropropyl)piperazine: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(2-Fluoropropyl)piperazine is unique due to its specific fluoropropyl substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H15FN2 |
|---|---|
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
1-(2-fluoropropyl)piperazine |
InChI |
InChI=1S/C7H15FN2/c1-7(8)6-10-4-2-9-3-5-10/h7,9H,2-6H2,1H3 |
Clave InChI |
CVECILHIRQWXEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCNCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
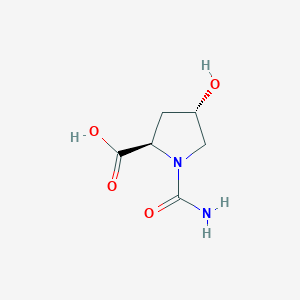

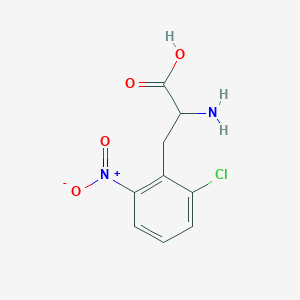
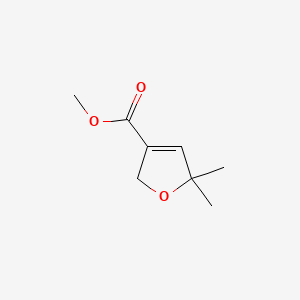
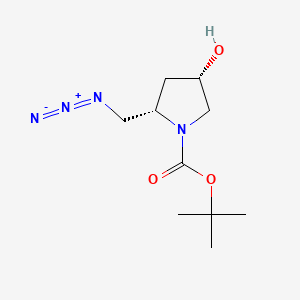
![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
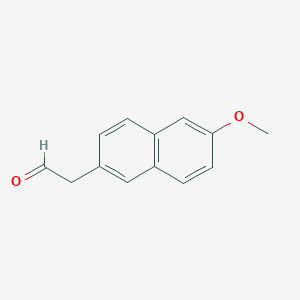
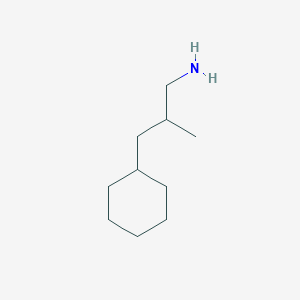
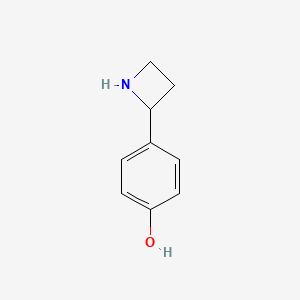

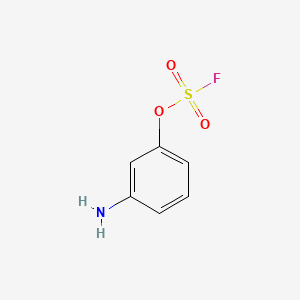
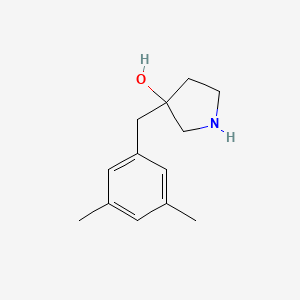
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
